1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one
Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . It is a metabolite of Tryptophan-niacin . It is highly selective for PARP1 over other PARP family members, with good secondary pharmacology and physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C12H13N3O2 . It has a predicted density of 1.30±0.1 g/cm3 .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.30±0.1 g/cm3 . It has a predicted boiling point of 438.6±45.0 °C . The melting point is not available .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- The compound and its derivatives have been synthesized through various chemical reactions, including the Beckmann rearrangement and modifications of cycloalkanone oximes, showcasing their versatility in organic synthesis (Savel'ev, Tikhonov, & Rybalova, 2016). Similarly, molecular docking and synthesis studies on related dihydropyrimidine derivatives highlight their potential in drug discovery, with some showing high affinity to target proteins (Holam, Santhoshkumar, & Killedar, 2022).
Photochemical Studies
- The photoinduced interactions of N-methyl substituted dihydropyrimidines with quinones have been explored, revealing insights into their chemical behavior under light exposure, which is crucial for understanding their stability and reactivity in potential applications (Magin, Kruppa, Leshina, Lu̅sis, & Muceniece, 2003).
Biological Activities
- Some derivatives of this compound structure have been identified as potential antihypertensive agents and coronary vessel dilators, demonstrating the pharmacological relevance of such molecules (Schneiders & Zimmer, 1991). This suggests a promising area for further exploration in the development of new therapeutic agents.
Material and Optical Studies
- The novel compound 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (MFCMP) has been synthesized and its electronic absorption properties studied, indicating potential for optoelectronic device applications due to its direct transition and Urbach tail energy characteristics (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019).
Properties
IUPAC Name |
1-methyl-5-[(1-methyl-6-oxopyridin-3-yl)amino]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h3-8,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBNMZXDRICYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)NC2=CN(C(=O)C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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